molecular formula C14H21NO3 B120448 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol CAS No. 148204-28-8

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol

Cat. No.: B120448
CAS No.: 148204-28-8
M. Wt: 251.32 g/mol
InChI Key: ATYQDEIGHYQNLP-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic bioactive molecules. The presence of methoxy groups at the 6 and 7 positions, along with a propanol side chain, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The tetrahydroisoquinoline core can be reduced to form a fully saturated isoquinoline derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy groups.

Major Products

    Oxidation: Formation of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one or 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propanoic acid.

    Reduction: Formation of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-amine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. The tetrahydroisoquinoline core is known to interact with various biological targets, making it a valuable scaffold for drug discovery .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects in treating neurodegenerative diseases, such as Parkinson’s disease, due to their ability to modulate neurotransmitter systems .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the tetrahydroisoquinoline core play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects . The propanol side chain may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the propanol side chain but shares the core structure and methoxy groups.

    1,2,3,4-Tetrahydroisoquinoline: Lacks both the methoxy groups and the propanol side chain, serving as a simpler analog.

    3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol: Similar structure but with an ethanol side chain instead of propanol.

Uniqueness

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is unique due to the combination of its tetrahydroisoquinoline core, methoxy groups, and propanol side chain. This combination imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the propanol side chain, in particular, enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-13-8-10-5-6-15-12(4-3-7-16)11(10)9-14(13)18-2/h8-9,12,15-16H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYQDEIGHYQNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369985
Record name 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148204-28-8
Record name 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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